8-(2-(dimethylamino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
8-(2-(dimethylamino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C15H22N6O2 and its molecular weight is 318.381. The purity is usually 95%.
BenchChem offers high-quality 8-(2-(dimethylamino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(2-(dimethylamino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Receptor Affinity and Selectivity
Compounds with a purine-2,4-dione nucleus, similar to the specified chemical structure, have been synthesized and evaluated for their affinity towards serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. These compounds, especially those with substituents at specific positions of the imidazo[2,1-f]purine-2,4-dione system, have shown a range of receptor activities, indicating their potential as ligands with selective receptor affinity. Such compounds could be essential for developing new therapeutic agents targeting depression and anxiety disorders due to their receptor specificity (Zagórska et al., 2015).
Antiviral and Antihypertensive Activities
Derivatives of polymethylenehypoxanthines, which share a structural similarity to the specified compound, have been studied for their antiviral and antihypertensive activities. These studies underline the potential of such compounds in contributing to the development of new medications for treating viral infections and managing hypertension, showcasing the versatility of purine derivatives in medicinal chemistry (Nilov et al., 1995).
Cytotoxic Activities
The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, which include structural motifs akin to the compound , has shown significant cytotoxic activities against various cancer cell lines. This research indicates the potential of such compounds in the development of new anticancer therapies, highlighting their role in inhibiting tumor growth and proliferation (Deady et al., 2003).
properties
IUPAC Name |
6-[2-(dimethylamino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O2/c1-9-10(2)21-11-12(18(5)15(23)19(6)13(11)22)16-14(21)20(9)8-7-17(3)4/h7-8H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHGHCKXIQTMFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCN(C)C)N(C(=O)N(C3=O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[2-(Dimethylamino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
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